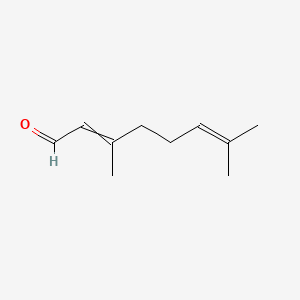

3,7-Dimethyl-2,6-octadienal

Descripción general

Descripción

It is a pale yellow liquid with a strong lemon odor and is found in the essential oils of various plants, including lemongrass, verbena, and citronella . Citral is widely used in the flavor and fragrance industry due to its pleasant aroma and is also a key intermediate in the synthesis of other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,7-dimethyl-2,6-octadienal involves the oxidation of nerol, a monoterpene alcohol. The reaction typically uses iodobenzene diacetate and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as oxidizing agents in acetonitrile at 0°C . The reaction mixture is then purified by column chromatography to yield the desired product.

Industrial Production Methods: Industrially, citral can be extracted from natural sources such as lemongrass oil, which contains 70-80% citral. The extraction process involves steam distillation followed by purification steps to isolate citral from other components .

Análisis De Reacciones Químicas

Oxidation to Carboxylic Acid

Citral undergoes oxidation to form 3,7-dimethyl-2,6-octadienoic acid (geranic/nerolic acid). In a synthesis protocol, (E)-citral was oxidized using NaClO₂ and NaH₂PO₄ in acetone, yielding 90% geranic acid. The (Z)-isomer (neral) similarly produced nerolic acid in 86% yield .

Reduction to Alcohols

In rat hepatic studies, citral is reduced by alcohol dehydrogenase (ADH) to its corresponding alcohols (geraniol/nerol). This reaction proceeds via two distinct kinetic phases due to differential affinities for the cis (neral) and trans (geranial) isomers :

-

Fast phase : ,

-

Slow phase : ,

Citral also inhibits mitochondrial aldehyde dehydrogenase (ALDH) with a of 360 nM, blocking acetaldehyde oxidation .

Derivatization: Amide Formation

Citral-derived carboxylic acids react with amines to form fungicidal amides. For example, geranic acid was treated with SOCl₂ to form an acyl chloride, which was then reacted with aniline to yield (E)-3,7-dimethyl-2,6-octadienamide (5a ) in 79% yield .

Selected Amide Derivatives and Yields :

| Compound | Amine Substituent | Yield (%) |

|---|---|---|

| 5a | Aniline | 79 |

| 5g | 4-Methoxyaniline | 76 |

| 5m | Pyrrolidin-1-yl | 63 |

Epoxidation

6,7-Epoxy derivatives were synthesized by treating citral with m-CPBA, resulting in epoxy compounds (6a–6j ). NMR data showed characteristic shifts:

Antifungal Activity of Epoxides :

| Compound | Inhibition Rate (%) vs. R. solani |

|---|---|

| 6b | 91.5 |

| 6d | 79.2 |

| 6h | 73.3 |

Isomerization

Citral exists as a mixture of cis (neral) and trans (geranial) isomers. Synthesis protocols isolate these isomers via column chromatography :

-

Neral (Z-isomer) : δ 5.68 (s, =CH), δ 2.21 (d, CH₃)

-

Geranial (E-isomer) : δ 5.77 (s, =CH), δ 2.31 (d, CH₃)

Isomer-specific reactivity is observed in ADH-mediated reductions, with neral showing faster kinetics .

Biological Activity and Structural Insights

Citral’s α,β-unsaturated aldehyde group enables acaricidal activity via electrophilic interactions. Against Dermatophagoides mites, it exhibits:

Aplicaciones Científicas De Investigación

Agricultural Applications

Acaricidal Properties

Recent studies have demonstrated the potential of 3,7-dimethyl-2,6-octadienal as an effective acaricide. Research involving Matricaria officinalis oil and this compound showed that formulations containing these compounds achieved 100% mortality rates against common dust mites such as Dermatophagoides farinae and Dermatophagoides pteronyssinus when used in closed environments. The efficacy was attributed to vapor action, indicating its potential use in pest control strategies .

Fungicidal Activities

The compound has also been investigated for its fungicidal properties. A study synthesized derivatives of this compound and evaluated their effectiveness against fungal pathogens like Rhizoctonia solani. Some derivatives exhibited high inhibition rates (up to 94%) at concentrations as low as 50 µg/mL . This suggests that the compound could be developed into a natural fungicide for agricultural use.

Pharmaceutical Applications

Antimicrobial Activity

this compound has shown promise in antimicrobial applications. Its derivatives have been tested for their ability to inhibit the growth of various bacteria and fungi. The compound's structural properties contribute to its effectiveness in disrupting microbial cell membranes .

Potential in Cancer Research

There is emerging research on the anticancer properties of citral. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This positions this compound as a candidate for further investigation in cancer therapeutics .

Food Industry Applications

Flavoring Agent

Due to its pleasant lemon-like aroma, this compound is widely used as a flavoring agent in food products. It enhances the sensory profile of various consumables and is often incorporated into beverages and confectionery items.

Preservative Properties

The compound also exhibits antioxidant properties that can help prolong the shelf life of food products by preventing oxidative degradation. Its application as a natural preservative aligns with the growing consumer demand for clean-label products free from synthetic additives .

Summary Table

Mecanismo De Acción

The mechanism of action of 3,7-dimethyl-2,6-octadienal involves its interaction with various molecular targets:

Antimicrobial Activity: Citral disrupts microbial cell membranes, leading to cell lysis and death.

Acaricidal Activity: It acts as a fumigant, causing mortality in mites through vapor action.

Antioxidant Activity: Citral scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Comparación Con Compuestos Similares

3,7-Dimethyl-2,6-octadienal is similar to other monoterpene aldehydes such as:

Uniqueness:

Actividad Biológica

3,7-Dimethyl-2,6-octadienal, commonly known as citral, is a monoterpenoid compound found in various essential oils, particularly those from citrus fruits. It has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, acaricidal, and potential therapeutic effects. This article delves into the biological activities of citral, supported by data tables and case studies.

Citral exists as two geometric isomers: geranial (E-citral) and neral (Z-citral). Its molecular formula is C₁₀H₁₈O, and it has a characteristic lemon scent. The compound's structure allows it to interact with various biological systems effectively.

Antimicrobial Activity

Citral exhibits strong antimicrobial properties against a range of pathogens:

- Bacteria : Citral has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study by Tabanelli et al. (2014), citral demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1.0 mg/mL .

- Fungi : Citral also possesses antifungal properties. Research indicated that at a concentration of 50 µg/mL, citral inhibited the growth of Rhizoctonia solani with an inhibition rate of approximately 91.5% .

Acaricidal Activity

Citral has been investigated for its acaricidal effects against common dust mites:

- A study reported that citral exhibited lethal doses (LD50) of approximately 2.92 µg/cm² against Dermatophagoides farinae, indicating its potential as a natural insecticide .

- The efficacy was significantly higher in closed environments compared to open ones, suggesting the importance of exposure conditions in enhancing its acaricidal activity .

Toxicological Profile

The safety assessment of citral reveals that it is generally recognized as safe (GRAS) when used in food products. Toxicological studies show:

- Genotoxicity : Citral is not expected to be genotoxic based on read-across data from similar compounds like citronellal .

- Repeated Dose Toxicity : The calculated margin of exposure for repeated doses is adequate, indicating low risk at typical exposure levels .

Case Studies

- Fungicidal Activity : In a study focusing on the synthesis of new compounds derived from citral, several derivatives exhibited enhanced fungicidal activity against Fusarium graminearum and Rhizoctonia solani, with EC50 values indicating potent bioactivity at low concentrations .

- Food Preservation : Citral's antimicrobial properties have led to investigations into its application as a natural preservative in food products. Its incorporation into food matrices showed significant reductions in microbial load over time, supporting its use as an effective preservative agent .

Table 1: Antimicrobial Efficacy of Citral

| Pathogen | Type | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | Bacteria | 0.25 |

| Staphylococcus aureus | Bacteria | 0.5 |

| Rhizoctonia solani | Fungus | 50 µg/mL |

Table 2: Acaricidal Activity of Citral

| Mite Species | LD50 (µg/cm²) |

|---|---|

| Dermatophagoides farinae | 2.92 |

| D. pteronyssinus | Not specified |

Propiedades

IUPAC Name |

3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024836 | |

| Record name | 3,7-Dimethyl-2,6-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-40-5 | |

| Record name | Citral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-2,6-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.